2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Description
2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a polycyclic heteroaromatic compound featuring a fused chromene (benzopyran) and 1,6-naphthyridine core, substituted with a piperidine moiety. The piperidino substituent likely enhances solubility and modulates receptor interactions compared to simpler analogs.
Properties
IUPAC Name |
2-piperidin-1-ylchromeno[2,3-b][1,6]naphthyridine-1,11-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-13-6-2-3-7-17(13)26-19-15(18)12-14-16(21-19)8-11-23(20(14)25)22-9-4-1-5-10-22/h2-3,6-8,11-12H,1,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSDFKWNBKXSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-b][1,6]naphthyridine core. One common approach is the condensation of appropriate precursors, such as 2-amino-3-cyanopyridine and a suitable aldehyde, under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of new pharmacological agents. Its derivatives have been studied for various biological activities, including:
- Antimicrobial Activity : Derivatives of naphthyridine, similar to 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione, have demonstrated significant antibacterial and antifungal properties. For instance, compounds with a naphthyridine core have been effective against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of specific substituents can enhance their efficacy compared to standard antibiotics like tetracycline.
- Neurotoxicity Studies : Research has indicated that certain naphthyridine derivatives exhibit concentration-dependent neurotoxicity. This highlights the importance of understanding the safety profiles of compounds derived from this compound for potential therapeutic applications .
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes. Notably:
- Multicomponent Reactions : Recent studies have focused on one-pot multicomponent reactions that allow for the efficient synthesis of naphthyl-substituted derivatives. This method simplifies the synthetic process and increases yields .
- Friedländer Reaction : The Friedländer reaction has been employed to synthesize related naphthyridine derivatives. This classical method involves the condensation of an amino compound with a carbonyl compound in the presence of acid catalysts .
Biological Activities
The biological activities associated with this compound and its derivatives are diverse:
- Anticancer Properties : Some studies have indicated potential anticancer activity in related naphthyridine compounds. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Antiparasitic Effects : Certain derivatives have shown effectiveness against Leishmania species in vitro and ex vivo tests. The presence of nitrogen atoms in the fused ring structure appears to enhance biological activity .
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Derivatives showed significant activity against S. aureus with MIC values comparable to ampicillin. |
| Study B | Neurotoxicity | Concentration-dependent neurotoxicity observed at higher doses (500 μM). |
| Study C | Anticancer | Inhibition of cancer cell lines noted with specific structural modifications enhancing efficacy. |
Mechanism of Action
The mechanism by which 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its chromeno-naphthyridine backbone and piperidino substituent. Key analogs and their distinguishing features are summarized below:
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The piperidino group in the target compound may improve water solubility compared to the pyridinylmethyl analog () due to its secondary amine, which can form salts. Thieno analogs () exhibit lower solubility due to sulfur’s hydrophobicity .
- In contrast, benzo[h][1,6]naphthyridines () may target enzymes like kinases due to planar aromatic systems .
Key Research Findings and Gaps
- Biological Potential: While 1,6-naphthyridines are established in bronchodilation () and antiviral research (), the chromeno-naphthyridine scaffold remains underexplored. Piperidino substitution warrants evaluation for PDE inhibition or CNS activity.
- Synthetic Challenges: The fused chromeno ring may complicate regioselective functionalization compared to simpler naphthyridines.
- Structural-Activity Relationships (SAR): Comparative SAR studies are needed to assess how the chromeno ring and piperidino group influence bioactivity relative to thieno, benzo, or indazolo analogs.
Biological Activity
2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates chromene and naphthyridine moieties, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-(1-piperidinyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
- CAS Number : 303995-55-3
The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit receptor tyrosine kinases and other enzymes critical for cancer cell proliferation and survival.
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (H1299 and A549), cervical cancer (HeLa), and leukemia (CEM-SS). The IC50 values ranged from 10.47 to 15.03 μg/mL in these assays .
- Mechanistic Insights : The mechanism underlying its anticancer effects includes DNA intercalation and modulation of apoptosis-related proteins. Specifically, it has been observed to upregulate p21 expression while inducing apoptosis in a p53-independent manner .
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : The compound has shown activity against a range of bacterial strains. Its derivatives were particularly effective against Staphylococcus aureus and Escherichia coli, with effectiveness comparable to standard antibiotics such as ampicillin .
- Fungal Activity : Some derivatives also displayed antifungal activity against Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other naphthyridine derivatives:
| Compound Type | Activity Type | IC50 Values (μg/mL) | Reference |
|---|---|---|---|
| 2-Piperidino... | Anticancer | 10.47 - 15.03 | |
| Aaptamine (Naphthyridine) | Anticancer | 10.47 - 15.03 | |
| Naphthyridine Derivatives | Antimicrobial | Varies |
Case Study 1: In Vivo Efficacy
In vivo studies using xenograft models have demonstrated that the administration of this compound resulted in significant tumor regression in mice bearing human hepatocellular carcinoma xenografts. This effect was associated with downregulation of key oncogenes such as SOX9 and Ki67 .
Case Study 2: Mechanistic Studies
Further mechanistic investigations revealed that the compound interfered with the PI3K/AKT signaling pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis rates .
Q & A
Q. What are the common synthetic routes for 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step cyclization and condensation reactions. For example, chromeno-naphthyridine scaffolds are synthesized via:
- Grindstone chemistry : Solvent-free, catalyst-free grinding of ketones, malononitrile, and amines at room temperature (yields 90–97%) .
- Cycloaddition reactions : Using functionalized aldimines with BF₃·OEt₂ as a Lewis acid to form fused chromeno-naphthyridines .
- Condensation of α-aminonitriles : With cyclic ketones to generate intermediates like thiopyrano derivatives, followed by oxidation or substitution .
- Key variables : Temperature (room vs. reflux), solvent polarity, and catalyst choice (e.g., DDQ for dehydrogenation) significantly impact yield and purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming fused ring systems and substituent positions (e.g., δ 11.85 ppm for NH in naphthyridinones ).
- IR spectroscopy : Identifies carbonyl stretches (1650–1604 cm⁻¹ for diones) and sulfur/nitrogen functionalities .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for polycyclic systems .
- X-ray crystallography : Resolves ambiguities in stereochemistry for complex fused rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy) for this compound?
- Methodological Answer :
- Comparative assay standardization : Use identical cell lines (e.g., Vero cells for HSV-1 ) and standardized MIC protocols for microbial strains .
- SAR analysis : Modify substituents (e.g., piperidino groups) to isolate activity mechanisms. For example, rigid benzo[b]thieno-naphthyridines show enhanced antiviral activity due to planar aromaticity .
- Enzyme inhibition profiling : Test against targets like topoisomerase I (IC₅₀ < 1 µM for dibenzo[c,h]naphthyridines) or dipeptidyl peptidase IV to clarify specificity.
Q. What strategies optimize the synthetic yield and purity of 2-piperidino-chromeno-naphthyridinone derivatives under scale-up conditions?
- Methodological Answer :
- Flow chemistry : Reduces side reactions in multi-step syntheses (e.g., continuous flow reactors for thiopyrano intermediates ).
- Green chemistry : Solvent-free grinding minimizes purification steps .
- Catalyst screening : Lewis acids like BF₃·OEt₂ improve regioselectivity in cycloadditions .
- Recrystallization : Use ethanol/water mixtures for high-purity dione derivatives .
Q. How does structural modification of the piperidino and chromeno moieties influence enzyme inhibition kinetics?
- Methodological Answer :
- Piperidino substitution : Introducing morpholinopropyl or hydroxypropyl groups enhances solubility and binding to topoisomerase I’s DNA interface .
- Chromeno ring oxidation : Conversion to chromen-2-ones increases planarity, improving intercalation with DNA/enzyme targets .
- Steric effects : Bulky substituents at C-3 (e.g., methyl groups) reduce off-target interactions in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
